

Buparlisib: A Deep Dive into its Effects on Cell Cycle and Apoptosis

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Compound of Interest

Compound Name: *Buparlisib Hydrochloride*

Cat. No.: *B1139140*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

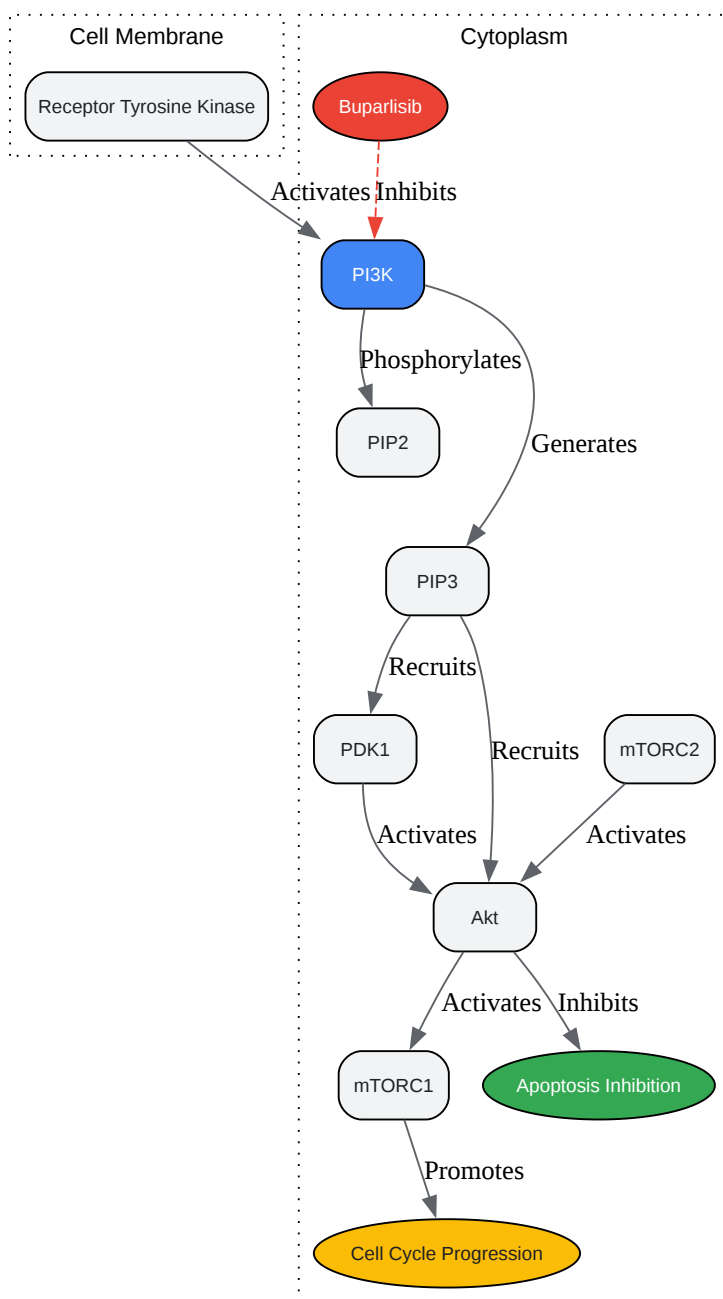
Buparlisib (BKM120) is an orally bioavailable small-molecule inhibitor that targets the pan-Class I phosphoinositide 3-kinase (PI3K) family of enzymes. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism.^{[1][2]} Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.^{[1][3][4]} Buparlisib competitively binds to the ATP-binding pocket of all four Class I PI3K isoforms (α , β , γ , and δ), thereby inhibiting their kinase activity and downstream signaling. This comprehensive technical guide delineates the core effects of buparlisib on two fundamental cellular processes: cell cycle progression and apoptosis. We will explore the quantitative impact of buparlisib on these processes, provide detailed experimental protocols for their assessment, and visualize the underlying molecular pathways and experimental workflows.

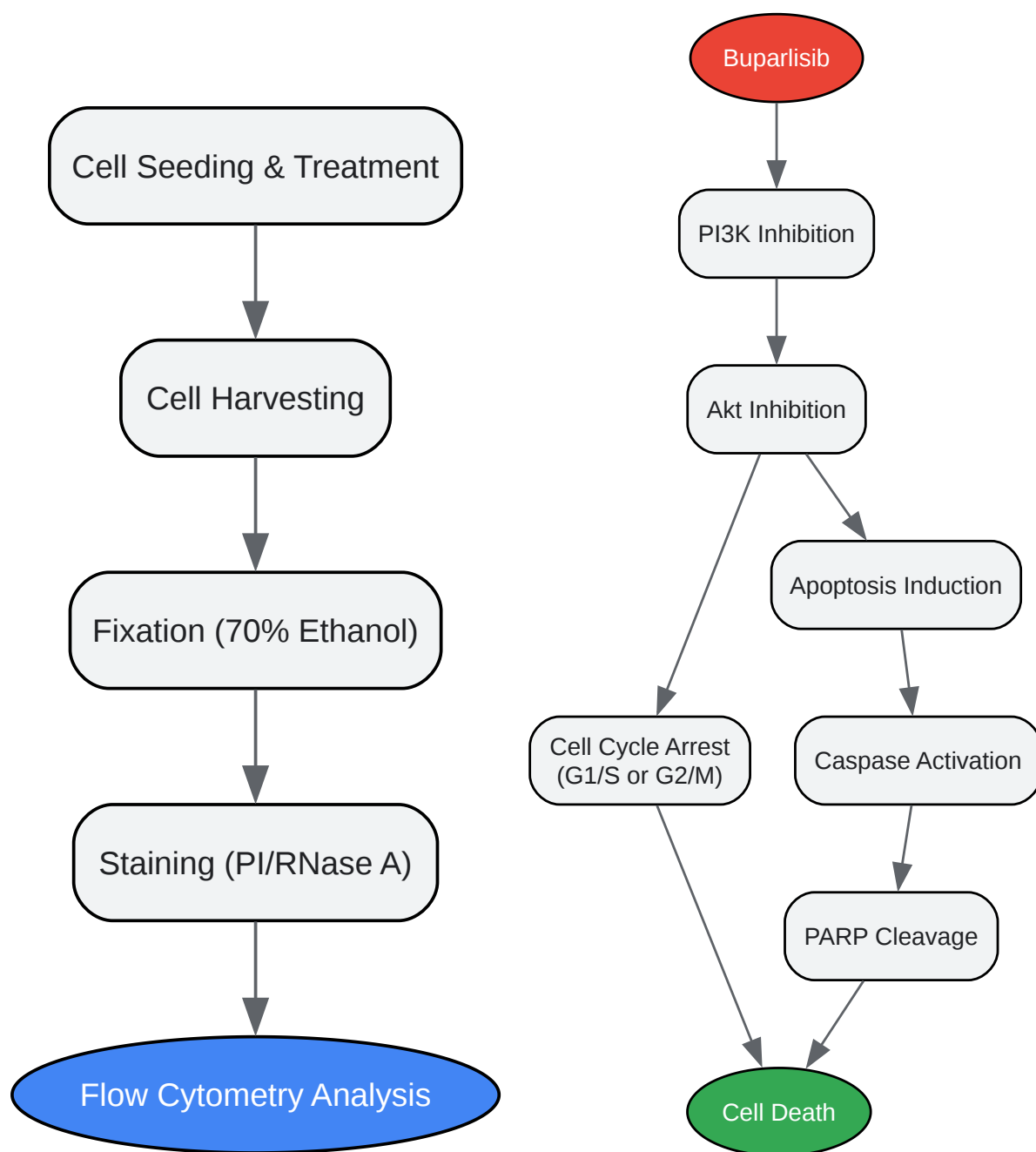
Core Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth and survival. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting proteins with pleckstrin

homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD and the FOXO family of transcription factors. By inhibiting PI3K, buparlisib effectively shuts down this pro-survival signaling cascade, leading to cell cycle arrest and the induction of apoptosis.

[1][2]





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